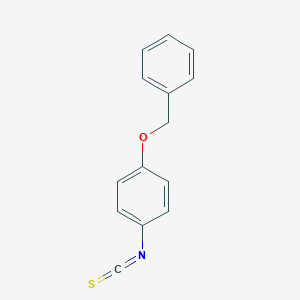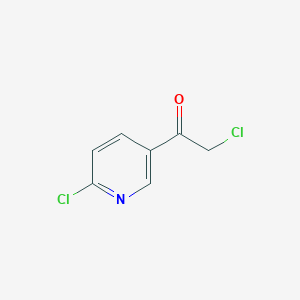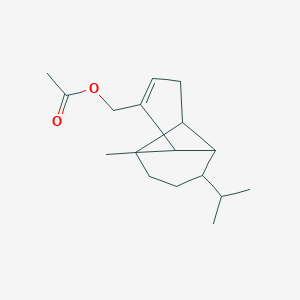
Ylangenyl acetate
Übersicht
Beschreibung
Ylangenyl acetate is a compound with the molecular formula C17H26O2 . It is an oil-like substance that is soluble in various solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone . It is typically stored in a cool place, protected from air and light .
Molecular Structure Analysis
Ylangenyl acetate has a molecular weight of 262.4 g/mol . Its structure has been confirmed using 1H-NMR . The compound is an oil-like substance .Physical And Chemical Properties Analysis
Ylangenyl acetate is an oil-like substance . It has a molecular weight of 262.4 g/mol and a molecular formula of C17H26O2 . It is soluble in various solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone .Relevant Papers One relevant paper discusses the antibacterial efficacy of Ylang Ylang (Cananga odorata) plant extract on Staphylococcus Aureus . Another paper discusses the cytotoxic activity of a nortriterpenoid isolated from Schisandra chinensis fruit, which includes Ylangenyl acetate . These papers provide valuable insights into the potential uses and benefits of Ylangenyl acetate and related compounds.
Wissenschaftliche Forschungsanwendungen
Analysis of Ylang-Ylang Oils
A study analyzed ylang-ylang oils and found that they contain various constituents like geranyl acetate, but indicated that sesquiterpenes are artifacts. This research confirms earlier findings on the distillation rates of certain compounds in ylang-ylang oils (Naves & Ardizio, 1964).
Effect on Acute Inflammatory Response
Ylang-ylang (Cananga odorata) essential oil has been studied for its effects on acute inflammation. The oil's major components, including benzyl acetate, were found to reduce neutrophil chemotaxis and phagocytic activity in vitro, and decrease leukocyte recruitment and nitric oxide production in vivo, demonstrating anti-inflammatory properties (de Freitas Junior et al., 2022).
Chemical Composition and Aerosol Analysis
A study using diffuse reflectance infrared Fourier transform spectroscopy (DRIFTS) and gas chromatography compared the aerosol fragrances of ylang essential oils, including compounds like eugenyl acetate. The research provided insights into the distribution and concentration of these fragrances in aerosols (Kuo et al., 2009).
Phytochemistry and Bioactivities
Research on Cananga odorata, from which ylang-ylang oil is extracted, shows a range of bioactivities. The essential oils contain compounds like geranyl acetate and demonstrate antimicrobial, anti-inflammatory, and other bioactivities, indicating potential applications in agriculture and medicine (Tan et al., 2015).
Flavoring and Antibacterial Activities
Ylang-ylang oil, containing compounds such as geranyl acetate, is used for flavoring food items and has shown antibacterial and antioxidant activities. Its safety as a flavoring agent has been confirmed through studies (Mallavarapu et al., 2016).
Anxiolytic Effects and Neurotransmitter Changes
A study on the anxiolytic effects of ylang-ylang oil, which contains benzyl acetate, showed that it can significantly affect anxiety behavior in mice. The oil influenced neurotransmitters like dopamine and serotonin, suggesting potential applications in anxiety and stress relief (Zhang et al., 2016).
Eigenschaften
IUPAC Name |
(1-methyl-8-propan-2-yl-3-tricyclo[4.4.0.02,7]dec-3-enyl)methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26O2/c1-10(2)13-7-8-17(4)14-6-5-12(9-19-11(3)18)16(17)15(13)14/h5,10,13-16H,6-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBDVJFXOTPVHBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC2(C3C1C2C(=CC3)COC(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ylangenyl acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



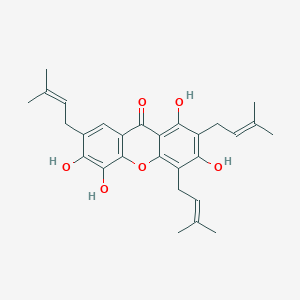
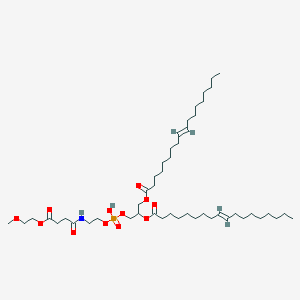
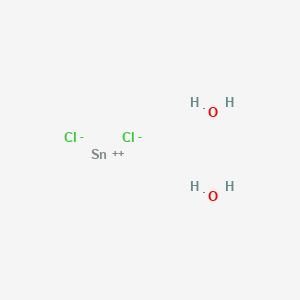
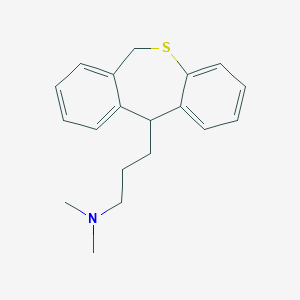
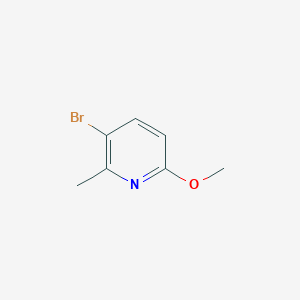

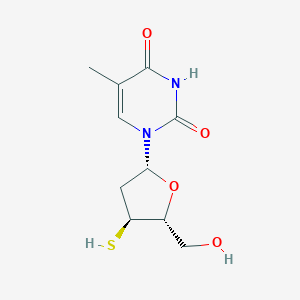
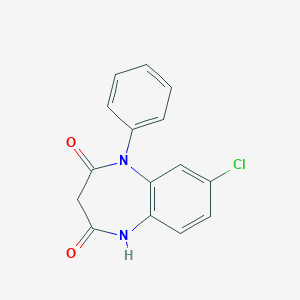
![4-Phenylnaphtho[2,3-c]furan-1,3-dione](/img/structure/B161291.png)
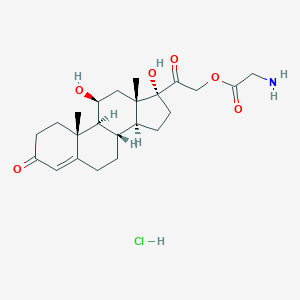
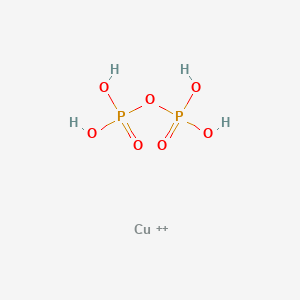
![4-[(2-hydroxy-3-methoxyphenyl)methylamino]-N-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B161302.png)
